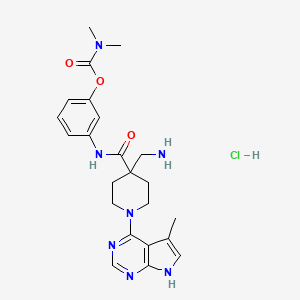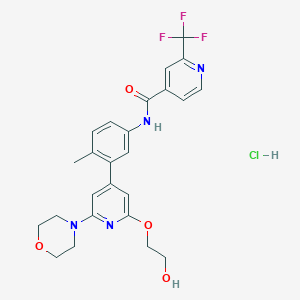
Mafosfamide
Vue d'ensemble
Description
Mafosfamide is a synthetic oxazaphosphorine derivative with antineoplastic properties. Mafosfamide alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis. Although closely related to cyclophosphamide, mafosfamide, unlike cyclophosphamide, does not require hepatic activation to generate its active metabolite 4-hydroxy-cyclophosphamide; accordingly, mafosfamide is potentially useful in the intrathecal treatment of neoplastic meningitis.
Applications De Recherche Scientifique
Intrathecal Administration in Neoplastic Meningitis
Mafosfamide has been explored for intrathecal (IT) administration in the treatment of neoplastic meningitis. Preclinical studies and a phase I trial demonstrated its potential efficacy at certain dosages, with the cytotoxic target exposure being achievable in ventricular cerebrospinal fluid (CSF) after intraventricular dosing. The recommended phase II dose for IT mafosfamide, without concomitant analgesia, is 5 mg over 20 minutes (Blaney et al., 2005).
Enhancement of Cytotoxic T Lymphocyte Growth
Mafosfamide has been shown to enhance the growth of cytotoxic T lymphocytes (CTL) from tumor-bearing host mice. It selectively inhibits suppressor cells that limit the long-term expansion of splenic CTL in culture and inhibit adoptive immunotherapy of solid tumors (Inge et al., 1992).
Bone Marrow Purging
Mafosfamide is used for bone marrow purging, with the aim of destroying leukemic cells while sparing normal hematopoietic stem cells. This process is crucial for autologous bone marrow transplantation. The variability in drug sensitivity among patients suggests the need for dose adjustment on an individual basis (Douay et al., 1989).
Cell-Cycle Disruption and Apoptosis Induction
Mafosfamide induces cell-cycle disruptions and apoptosis in HL60 leukemic cells. It generates 4-hydroxycyclophosphamide and is associated with S-phase accumulation, G2-phase arrest, and morphological and biochemical evidence of apoptosis (Davidoff & Mendelow, 1993).
Clinical Trials and Anticancer Research
Mafosfamide's effectiveness in various cancer cells has led to clinical trials, particularly for intrathecal administration in patients with neoplastic meningitis. It has shown good tolerability and efficacy in these trials (Mazur et al., 2012).
Apoptotic Death in Lymphoblastoid Cells
Research on mafosfamide's effect on lymphoblastoid cells revealed that it induces apoptosis in a dose and time-dependent manner, with a more pronounced effect in p53(wt) cells. DNA replication blockage and transcriptional inhibition were identified as upstream processes initiating apoptosis (Goldstein, Roos, & Kaina, 2008).
Regional Fibrosis After Intraperitoneal Administration
Mafosfamide administered intraperitoneally causes a delayed, dose-dependent fibrotic peritoneal reaction. This reaction might complicate the interpretation of in vivo studies and presents a challenge for clinical development of mafosfamide for regional therapies (Roberts et al., 2004).
Propriétés
IUPAC Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUUPFTVAPUWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869012 | |
| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mafosfamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)

